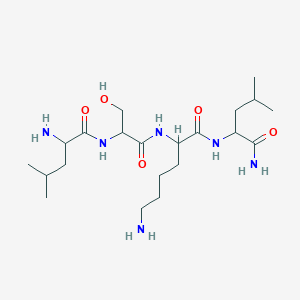
LSKL, Inhibitor of Thrombospondin TSP-1 acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is a tetrapeptide derived from the latency-associated peptide of transforming growth factor-beta (TGF-β). It acts as a competitive antagonist of TGF-β1 by inhibiting the binding of thrombospondin-1 (TSP-1) to the latency-associated peptide, thereby preventing the activation of TGF-β1. This compound has shown potential in alleviating renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LSKL, Inhibitor of Thrombospondin TSP-1 acetate, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT)
Major Products Formed
The major product formed is the tetrapeptide this compound, with a molecular weight of 458.6 g/mol .
科学研究应用
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in modulating TGF-β1 activity and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating fibrosis-related conditions, such as renal interstitial fibrosis, hepatic fibrosis, and subarachnoid fibrosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用机制
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, exerts its effects by competitively inhibiting the binding of thrombospondin-1 to the latency-associated peptide of TGF-β1. This inhibition prevents the activation of TGF-β1, thereby reducing its fibrotic effects. The compound can cross the blood-brain barrier, making it effective in treating central nervous system-related fibrotic conditions .
相似化合物的比较
Similar Compounds
- H-LSKL-NH2 acetate salt
- L-leucyl-L-seryl-L-lysyl-L-leucinamide acetate salt
- TSP-1 inhibitor peptide LSKL acetate salt
- H-Leu-Ser-Lys-Leu-NH2 acetate salt
Uniqueness
LSKL, Inhibitor of Thrombospondin TSP-1 acetate, is unique due to its specific inhibition of TSP-1-mediated activation of TGF-β1. This specificity makes it a valuable tool in studying and potentially treating fibrosis-related conditions .
属性
分子式 |
C21H42N6O5 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
6-amino-N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]hexanamide |
InChI |
InChI=1S/C21H42N6O5/c1-12(2)9-14(23)19(30)27-17(11-28)21(32)25-15(7-5-6-8-22)20(31)26-16(18(24)29)10-13(3)4/h12-17,28H,5-11,22-23H2,1-4H3,(H2,24,29)(H,25,32)(H,26,31)(H,27,30) |
InChI 键 |
YOKXDNNIFSAXBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


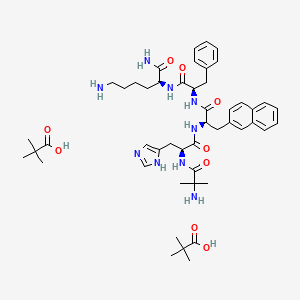

![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
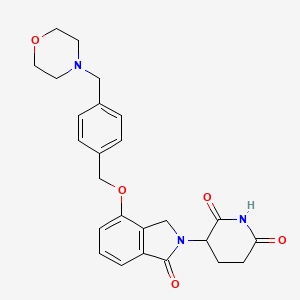
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
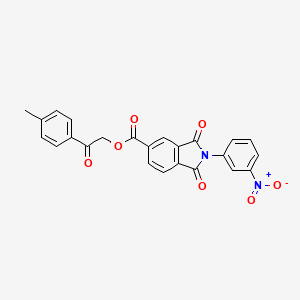
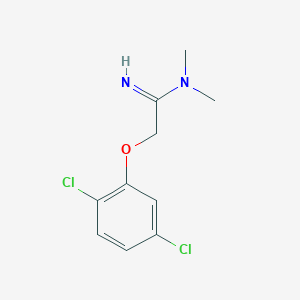
![2-(3-methoxypropyl)-N-[4-(3-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466262.png)

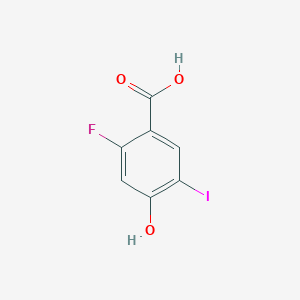
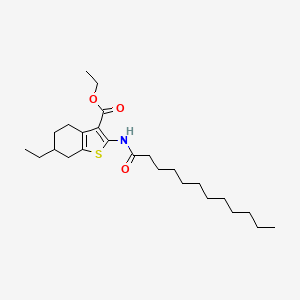
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
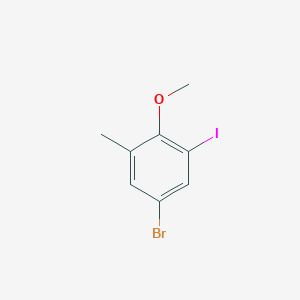
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
